![molecular formula C20H18N6O2 B3006414 2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide CAS No. 894068-66-7](/img/structure/B3006414.png)
2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of 1,2,4-triazoles and their derivatives has attracted enormous attention . Various synthetic approaches have been developed, and these compounds have been used as synthetic intermediates and promising pharmaceuticals .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles is characterized by a five-membered ring containing two carbon and three nitrogen atoms . This structure allows them to form specific interactions with different target receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary widely depending on their specific structure and substituents. For example, they generally have the ability to form hydrogen bonds, which can influence their solubility and reactivity .科学的研究の応用
Antiviral Activity
Some derivatives of [1,2,4]triazolo[4,3-b]pyridazine, a core structure related to the compound , have shown promising antiviral activity. For instance, Shamroukh and Ali (2008) discovered that certain triazolopyridazine derivatives exhibit significant activity against the hepatitis A virus (HAV), highlighting their potential in antiviral therapy (Shamroukh & Ali, 2008).
Antiproliferative Effects
Research by Ilić et al. (2011) focused on the antiproliferative properties of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, noting their ability to inhibit the proliferation of endothelial and tumor cells. This suggests potential applications in cancer therapy (Ilić et al., 2011).
Prostate Cancer Treatment
Bradbury et al. (2013) discovered a compound, AZD3514, featuring a [1,2,4]triazolo[4,3-b]pyridazine structure, that acts as an androgen receptor downregulator. This compound, under clinical trials for treating castrate-resistant prostate cancer, demonstrates the therapeutic potential of such derivatives in oncology (Bradbury et al., 2013).
Anti-Asthmatic Activities
Kuwahara et al. (1997) synthesized novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides and evaluated their efficacy in inhibiting bronchoconstriction induced by platelet-activating factor (PAF) in guinea pigs. This suggests potential applications in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Anti-Diabetic Potential
Bindu et al. (2019) explored a family of triazolo-pyridazine-6-yl-substituted piperazines for their potential as anti-diabetic drugs. These compounds were evaluated for Dipeptidyl peptidase-4 (DPP-4) inhibition, showcasing the scope of triazolopyridazine derivatives in diabetes management (Bindu et al., 2019).
Herbicidal Activity
Moran (2003) highlighted the herbicidal activity of N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which include derivatives similar to the compound of interest. This demonstrates their potential in agricultural applications (Moran, 2003).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-ethoxy-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2/c1-3-28-20-16(5-4-12-21-20)19(27)22-15-8-6-14(7-9-15)17-10-11-18-24-23-13(2)26(18)25-17/h4-12H,3H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHAAZFESGTEQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride](/img/no-structure.png)
![[3-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B3006334.png)
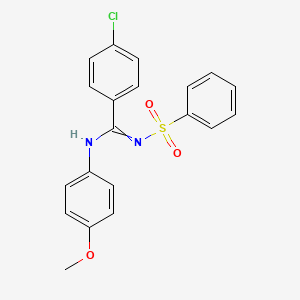
![2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B3006338.png)
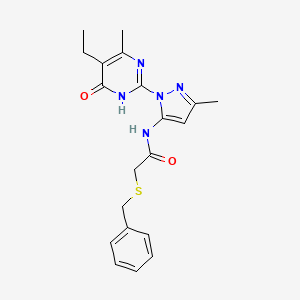
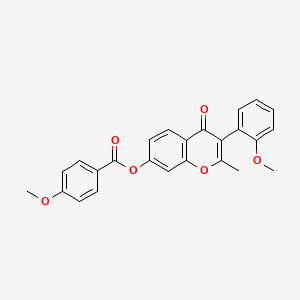
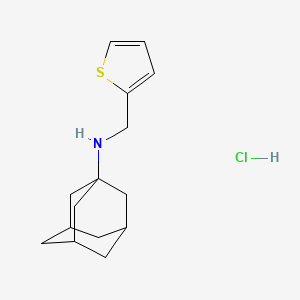
![Tert-butyl 9-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B3006347.png)

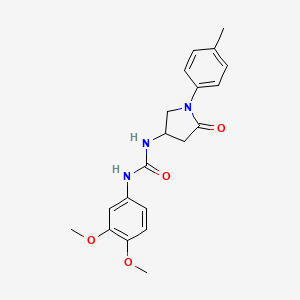
![3-[[1-(2-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B3006351.png)
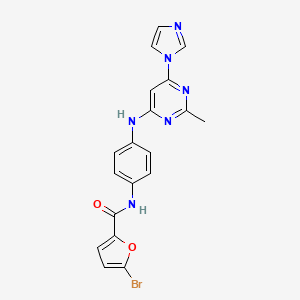
![4-ethyl-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3006353.png)
![2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate](/img/structure/B3006354.png)